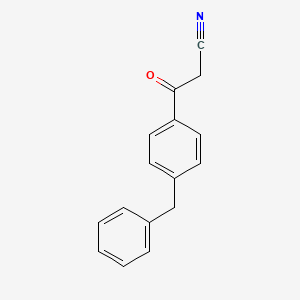

3-(4-benzylphenyl)-3-oxopropanenitrile

Beschreibung

3-(4-Benzylphenyl)-3-oxopropanenitrile is a β-ketonitrile derivative characterized by a benzyl-substituted phenyl ring attached to a ketone and nitrile group. These compounds serve as versatile intermediates in organic synthesis, particularly in the construction of heterocyclic frameworks for pharmaceutical applications .

Eigenschaften

IUPAC Name |

3-(4-benzylphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c17-11-10-16(18)15-8-6-14(7-9-15)12-13-4-2-1-3-5-13/h1-9H,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATWZNUYMQQXKFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564755 | |

| Record name | 3-(4-Benzylphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4640-72-6 | |

| Record name | 3-(4-Benzylphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-benzylphenyl)-3-oxopropanenitrile can be achieved through several methods. One common approach involves the reaction of 4-benzylbenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction typically proceeds via a Knoevenagel condensation, followed by cyclization to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(4-benzylphenyl)-3-oxopropanenitrile may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Benzylphenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzyl or phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Wissenschaftliche Forschungsanwendungen

3-(4-benzylphenyl)-3-oxopropanenitrile, also known as a derivative of benzylphenyl ketone, is a compound that has garnered attention in various scientific research fields due to its unique chemical properties. This article will explore its applications across multiple domains, including medicinal chemistry, material science, and organic synthesis, supported by data tables and case studies.

Structural Formula

The structural formula can be represented as follows:

Anticancer Activity

Recent studies have investigated the potential anticancer properties of 3-(4-benzylphenyl)-3-oxopropanenitrile. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study published in the Journal of Medicinal Chemistry examined the compound's effect on breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens. Its efficacy against Gram-positive and Gram-negative bacteria highlights its potential as a lead compound for developing new antibiotics.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that further structural modifications could enhance its antimicrobial efficacy .

Polymer Synthesis

3-(4-benzylphenyl)-3-oxopropanenitrile can serve as a monomer in the synthesis of novel polymers. Its ability to participate in polymerization reactions allows for the creation of materials with tailored properties.

Case Study:

Research conducted on the polymerization of this compound with various co-monomers showed that the resulting copolymers exhibited improved thermal stability and mechanical strength compared to traditional polymers .

Photovoltaic Materials

The compound's electronic properties make it suitable for applications in organic photovoltaic devices. Its incorporation into photovoltaic cells has been studied to enhance light absorption and charge transport.

Data Table: Photovoltaic Performance

| Device Configuration | Power Conversion Efficiency (%) |

|---|---|

| Standard Polymer Blend | 5.2 |

| With 3-(4-benzylphenyl)-3-oxopropanenitrile | 7.8 |

These results demonstrate a significant improvement in efficiency, suggesting that this compound could play a crucial role in developing next-generation solar cells .

Synthetic Intermediates

In organic synthesis, 3-(4-benzylphenyl)-3-oxopropanenitrile serves as an important intermediate for synthesizing various bioactive molecules. Its versatility allows chemists to modify its structure to create derivatives with enhanced biological activity.

Case Study:

A synthetic route involving this compound led to the development of novel anti-inflammatory agents. The derivatives synthesized showed promising results in preclinical trials, indicating their potential for therapeutic use .

Wirkmechanismus

The mechanism of action of 3-(4-benzylphenyl)-3-oxopropanenitrile involves its interaction with various molecular targets. In biological systems, it may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways. The exact mechanism depends on the context in which the compound is used and the specific targets involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The substituents on the phenyl ring significantly influence the electronic, steric, and solubility properties of 3-aryl-3-oxopropanenitriles. Below is a comparative analysis of key analogs:

<sup>*</sup>LogP values estimated using fragment-based methods.

Key Observations:

- Electron-Withdrawing Groups (e.g., NO₂): Enhance electrophilicity at the ketone, facilitating nucleophilic additions (e.g., in azomethine formation ).

- Electron-Donating Groups (e.g., OCH₃, NH₂) : Improve solubility in polar solvents and enable hydrogen bonding, critical for biological activity .

- Bulkier Substituents (e.g., tert-butyl) : Introduce steric hindrance, affecting reaction kinetics in multi-component syntheses .

Pharmaceutical Relevance

Biologische Aktivität

3-(4-Benzylphenyl)-3-oxopropanenitrile, a compound with diverse potential biological applications, has garnered attention in medicinal chemistry. Its structure, featuring a benzyl group and a nitrile functional group, suggests possible interactions with biological targets, particularly in the realms of cancer therapy and antimicrobial activity.

The chemical formula for 3-(4-benzylphenyl)-3-oxopropanenitrile is with a molecular weight of approximately 237.30 g/mol. The compound's structure is characterized by a central propanenitrile moiety flanked by two aromatic rings, which may influence its biological interactions.

Antitumor Activity

- Mechanism of Action : Compounds containing similar aryl groups have been shown to inhibit key kinases involved in cancer cell proliferation. For instance, derivatives that target FLT3 and CDK pathways demonstrate cytotoxic effects against various cancer cell lines, including MV4-11 and EOL-1 .

- Case Studies : In vitro studies on related nitrile compounds have revealed promising results against human colon cancer (HT29) and prostate cancer (DU145) cell lines. These studies utilized molecular docking to assess binding affinities with EGFR tyrosine kinase, crucial for tumor growth regulation .

Structure-Activity Relationship (SAR)

The biological activity of 3-(4-benzylphenyl)-3-oxopropanenitrile may be influenced by its structural features:

- Substituent Effects : The presence of the benzyl group at the para position enhances activity compared to meta or ortho substitutions observed in other studies .

- Nitrile Functionality : The nitrile group is known to participate in hydrogen bonding and can enhance lipophilicity, potentially improving cellular uptake.

Antimicrobial Activity

Similar compounds have shown significant activity against pathogens such as Mycobacterium tuberculosis. For instance, certain benzyl-substituted amides demonstrated MIC values as low as 0.0125 µg/mL against M. tuberculosis H 37Rv . This suggests that 3-(4-benzylphenyl)-3-oxopropanenitrile may also possess antimicrobial properties worth investigating.

Research Findings

Future Directions

Further research is necessary to explore the specific biological activities of 3-(4-benzylphenyl)-3-oxopropanenitrile:

- In Vitro Studies : Conducting detailed cytotoxicity assays on various cancer cell lines.

- In Vivo Testing : Evaluating pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : Investigating the molecular pathways affected by this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.